2-methyl-N'-(4-methylbenzoyl)benzohydrazide
Description
2-methyl-N’-(4-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C16H16N2O It is a derivative of benzohydrazide, characterized by the presence of a methyl group at the 2-position and a 4-methylbenzoyl group attached to the nitrogen atom of the hydrazide moiety
Properties
IUPAC Name |
2-methyl-N'-(4-methylbenzoyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-9-13(10-8-11)15(19)17-18-16(20)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRIXODRZMUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-(4-methylbenzoyl)benzohydrazide typically involves the reaction of 2-methylbenzohydrazide with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 2-methyl-N’-(4-methylbenzoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically followed by purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-(4-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of new hydrazide derivatives with different substituents .
Scientific Research Applications
2-methyl-N’-(4-methylbenzoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N’-(4-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-methyl-N’-(4-methylbenzoyl)benzohydrazide can be compared with other similar compounds, such as:
- 2-methyl-N’-(2-methylbenzoyl)benzohydrazide
- 2-methyl-N’-(4-methylbenzylidene)benzohydrazide
- 4-methyl-N’-(4-methylbenzoyl)benzohydrazide
These compounds share similar structural features but differ in the position and nature of substituents. The uniqueness of 2-methyl-N’-(4-methylbenzoyl)benzohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
